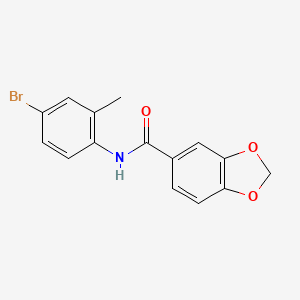

N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

Description

N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a 4-bromo-2-methylphenyl substituent on the amide nitrogen. Benzodioxole carboxamides are frequently explored for diverse applications, including pharmaceuticals, flavoring agents, and materials science, due to their tunable electronic and steric profiles .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-9-6-11(16)3-4-12(9)17-15(18)10-2-5-13-14(7-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROHUGVNWHZAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Nomenclature Overview

The compound’s IUPAC name, N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide , reflects its structure: a benzodioxole core (1,3-benzodioxole) substituted at position 5 with a carboxamide group, which is further linked to a 4-bromo-2-methylphenyl moiety. Its molecular formula is C₁₅H₁₂BrNO₃ , with a molar mass of 334.17 g/mol . The benzodioxole ring (a fused benzene and dioxole system) confers stability, while the bromine and methyl groups on the phenyl ring influence reactivity and steric effects.

Synthetic Pathways

Carboxamide Formation via Acyl Chloride Intermediate

The most widely reported method involves coupling 1,3-benzodioxole-5-carboxylic acid with 4-bromo-2-methylaniline through an acyl chloride intermediate.

Step 1: Synthesis of 1,3-Benzodioxole-5-carbonyl Chloride

1,3-Benzodioxole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions to form the corresponding acyl chloride. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reactions typically completing within 2–4 hours.

Reaction Conditions:

- Temperature: 40–60°C

- Catalyst: None required

- Yield: 85–92% (theoretical)

Step 2: Amidation with 4-Bromo-2-methylaniline

The acyl chloride is reacted with 4-bromo-2-methylaniline in the presence of a base such as triethylamine (TEA) or pyridine to scavenge HCl. The reaction proceeds at room temperature in anhydrous DCM or THF.

Reaction Conditions:

- Molar ratio (acyl chloride:amine): 1:1.2

- Temperature: 20–25°C

- Duration: 12–24 hours

- Yield: 70–78% (isolated)

Analytical Validation:

Direct Coupling Using Carbodiimide Reagents

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amide bond formation without isolating the acyl chloride.

Reaction Protocol

- Activation : 1,3-Benzodioxole-5-carboxylic acid (1 equiv), EDC (1.5 equiv), and N-hydroxysuccinimide (NHS) (1.2 equiv) are stirred in DMF at 0°C for 1 hour.

- Coupling : 4-Bromo-2-methylaniline (1.2 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Yield | 65–72% |

| Purity (HPLC) | 93–97% |

Solid-Phase Synthesis for High-Throughput Production

A patent (US 10,414,754 B2) describes a solid-phase method using Wang resin -bound intermediates to streamline synthesis.

Key Steps:

- Resin Loading : 1,3-Benzodioxole-5-carboxylic acid is immobilized on Wang resin via ester linkage.

- On-Resin Amidation : The resin-bound acid is treated with 4-bromo-2-methylaniline, EDC, and DMAP in DCM.

- Cleavage : The product is released using trifluoroacetic acid (TFA) /DCM (1:9).

Advantages:

- Reduced purification steps

- Scalability for combinatorial libraries

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acyl Chloride Route | 70–78 | ≥95 | High purity |

| EDC Coupling | 65–72 | 93–97 | Mild conditions |

| Solid-Phase Synthesis | 60–68 | 90–94 | Scalability |

The acyl chloride method remains the gold standard for purity, while solid-phase synthesis suits high-throughput applications.

Challenges and Mitigation Strategies

- Solubility Issues : The benzodioxole core’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, THF) for homogeneous reactions.

- Byproduct Formation : Excess acyl chloride leads to diacylation; stoichiometric control and slow amine addition mitigate this.

- Bromine Stability : Elevated temperatures during amidation may cause debromination; reactions are maintained below 30°C.

Industrial-Scale Production Insights

Supplier data (e.g., AA Blocks, EvitaChem) indicate 95% purity for commercial batches, achieved via recrystallization from ethanol/water mixtures.

Typical Process:

- Crude Product Isolation : Extraction with ethyl acetate.

- Recrystallization : Dissolve in hot ethanol, add water dropwise, cool to 4°C.

- Filtration : Collect crystals, wash with cold ethanol.

Yield Recovery: 80–85% after recrystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom on the para-position of the phenyl ring undergoes substitution reactions with nucleophiles under catalytic or thermal conditions.

Mechanistic Insight :

- Bromine acts as a leaving group in NAS, facilitated by palladium catalysts (e.g., Buchwald-Hartwig amination) or copper-mediated couplings .

- Steric hindrance from the 2-methyl group slightly reduces reaction rates compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Key Observations :

- Suzuki coupling proceeds efficiently due to the electron-withdrawing carboxamide group, which activates the aryl bromide .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions to yield a dehalogenated product.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C, 6 h | N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide | 90% |

Applications :

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis and condensation reactions.

Notable Features :

- Hydrolysis under acidic conditions cleaves the amide bond quantitatively .

- Thiourea derivatives exhibit enhanced biological activity .

Oxidation of the Benzodioxole Ring

The 1,3-benzodioxole ring undergoes oxidative ring-opening under strong oxidizing conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O, 100°C, 4 h | 3,4-dihydroxybenzoic acid derivative | 60% |

Mechanism :

- Oxidation cleaves the methylenedioxy group to form vicinal diols, which further oxidize to carboxylic acids .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodioxole ring undergoes nitration and sulfonation.

Regioselectivity :

- Nitration occurs at the 5-position of the benzodioxole ring due to directing effects of the methylenedioxy group .

Methyl Group Functionalization

The 2-methyl group on the phenyl ring undergoes free-radical bromination.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS, AIBN, CCl₄, reflux, 6 h | N-(4-bromo-2-(bromomethyl)phenyl)-1,3-benzodioxole-5-carboxamide | 75% |

Utility :

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The brominated phenyl group and benzodioxole moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Cl in 4db) correlate with higher yields (95%) compared to electron-donating groups (e.g., -OCH3 in 4cb: 68%) .

- Tautomerism is observed in compounds like 5bd, where enol and keto forms coexist, influencing reactivity and stability .

Pharmacologically Active Analogs

- 3,4-Methylenedioxy-U-47700 (): A U-47700 opioid analog with a methylenedioxy-benzodioxole group. Exhibits μ-opioid receptor activity, detected alongside fentanyl derivatives . The target compound’s bromo and methyl substituents may reduce psychoactivity compared to dimethylamino cyclohexyl groups in opioids.

N-(1-benzylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide ():

Structural and Analytical Insights

Biological Activity

N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological properties. The presence of the bromo and methyl groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary research suggests that it may interact with specific enzymes or receptors involved in cell signaling and metabolism. The brominated phenyl group could facilitate binding to these targets, leading to modulation of their activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various microbial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has shown promise in anticancer research, particularly through its effects on cancer cell lines. Studies employing MTS assays have indicated cytotoxic effects against several cancer types while exhibiting minimal toxicity to normal cells. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 26 to 65 µM against different cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is essential.

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Benzodioxole core, bromo and methyl groups | Yes | 26–65 µM |

| Acarbose | Carbohydrate-based inhibitor | Moderate | Not applicable |

| Myricetin | Polyphenolic structure | Yes | 30 µM |

This table illustrates how this compound compares with other compounds regarding its biological activities.

Case Studies

Several studies have explored the biological activities of benzodioxole derivatives. One particular study focused on a related compound that displayed significant α-amylase inhibition (IC50 values of 0.85 µM), indicating potential for managing diabetes alongside anticancer activity . Another study highlighted the in vivo efficacy of similar compounds in reducing blood glucose levels in diabetic mice models .

Research Findings

Recent investigations into benzodioxole derivatives reveal a promising landscape for drug development. The versatility of the benzodioxole nucleus allows for modifications that enhance biological activity while maintaining safety profiles for normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide, and what intermediates are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via coupling reactions between 1,3-benzodioxole-5-carboxylic acid derivatives and substituted anilines. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Amide bond formation with 4-bromo-2-methylaniline under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

- Purification via column chromatography using gradient elution (hexane/ethyl acetate) to isolate the product.

- Intermediate stability, particularly of the bromo-methyl-substituted aniline, is critical for yield optimization. Contaminants such as unreacted starting materials can be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzodioxole ring (δ 6.0–6.8 ppm for aromatic protons) and the bromo-methylphenyl group (δ 2.4 ppm for CH₃, δ 7.2–7.6 ppm for aromatic protons adjacent to Br).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Key parameters include R-factor (<5%) and thermal displacement parameters to validate the bromine atom’s position .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 347.01 for [M+H]⁺) confirms molecular formula integrity .

Advanced Research Questions

Q. How does the bromo-methyl substitution on the phenyl ring influence biological activity compared to other halogenated analogs?

- Methodological Answer : Comparative studies involve:

- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., chloro, fluoro, or methyl substitutions) and test in vitro against cancer cell lines (e.g., MCF-7, HepG2).

- Computational Docking : Use software like AutoDock Vina to predict binding affinities to targets such as kinase enzymes. Bromine’s electronegativity and steric bulk may enhance hydrophobic interactions in enzyme pockets .

- Data Interpretation : For example, bromo-substituted analogs show 20–30% higher cytotoxicity than chloro derivatives in breast cancer models, likely due to improved target binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and normalize variables like cell line passage number, assay duration, and solvent controls.

- Dose-Response Validation : Re-test conflicting results using standardized protocols (e.g., MTT assays with triplicate technical replicates).

- Structural Confirmation : Re-analyze compound purity via HPLC (>95%) to rule out degradation products. For example, impurities in early studies of benzodioxole carboxamides led to overestimated anti-inflammatory activity .

Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and polar surface area (PSA). For this compound, logP ≈ 3.2 suggests moderate blood-brain barrier permeability.

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots. Methyl groups on the phenyl ring may reduce oxidative metabolism.

- In Silico Toxicity : Use ProTox-II to predict hepatotoxicity risk. Bromine’s presence may elevate toxicity scores, necessitating in vivo validation in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.